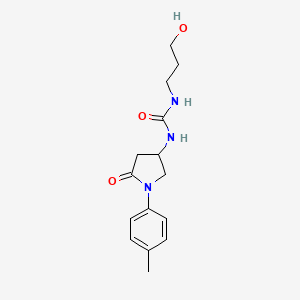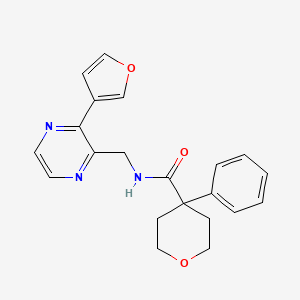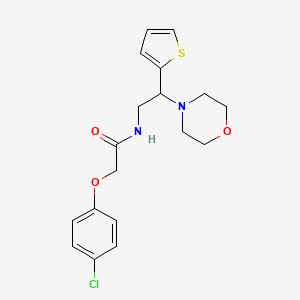
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a urea derivative with a pyrrolidine ring and a tolyl group. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
1. Biomonitoring and Health Assessment
- Urinary Hydroxypyrene Determination : The measurement of urinary 1-hydroxypyrene (OH-Pyr), related to polycyclic aromatic hydrocarbons (PAHs) exposure, is essential for biomonitoring and health risk assessment in various contexts, such as firefighting deployments. This compound is crucial in understanding the exposure levels and potential health risks associated with environmental pollutants and occupational hazards (Gill et al., 2019).
2. Synthetic Chemistry and Drug Development
- Stereoselective Synthesis : In the field of drug development, the stereoselective synthesis of specific metabolites, which can include urea derivatives, is critical. For instance, the synthesis of active metabolites of potent inhibitors, which may involve similar structural motifs, is essential for pharmaceutical research and development (Chen et al., 2010).
3. Analytical Chemistry
- Fluorescent Pyridyl Ureas : The study of fluorescent pyridyl ureas, which may be structurally related, demonstrates their potential as sensors. These compounds can be used in analytical chemistry for detecting and quantifying specific substances, such as organic acids, in various solutions (Jordan et al., 2010).
4. Biochemical Analysis
- Analysis of Bone Resorption Markers : The measurement of urinary 3–hydroxy pyridinium compounds, like pyridinoline (Pyr) and deoxypyridinoline (Dpyr), is significant in clinical studies related to bone resorption. These compounds serve as specific biochemical markers, aiding in the assessment of bone health and related conditions (Colwell et al., 1993).
5. Chemical Stability and Degradation Studies
- Study of Chemical Stability and Degradation : In industrial applications, understanding the chemical stability and characterizing the degradation products of various compounds, including urea derivatives, is crucial. This knowledge assists in optimizing processes and ensuring safety in industrial settings (Vevelstad et al., 2022).
properties
IUPAC Name |
1-(3-hydroxypropyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-11-3-5-13(6-4-11)18-10-12(9-14(18)20)17-15(21)16-7-2-8-19/h3-6,12,19H,2,7-10H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJMCKDYZAHBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)


![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)


![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)

